Enzymatic Potency: PI3K|A Inhibitor 5 IC50 = 6 nM vs. Alpelisib IC50 = 5 nM
PI3K|A inhibitor 5 demonstrates an enzymatic IC50 of 6 nM against PI3Kα [REFS‑1]. This potency is comparable to the widely referenced PI3Kα inhibitor Alpelisib (BYL719), which exhibits an IC50 of 5 nM in cell‑free assays [REFS‑2]. The near‑equivalent enzymatic potency positions PI3K|A inhibitor 5 as a viable alternative to Alpelisib for assays requiring potent PI3Kα inhibition, while offering distinct selectivity and in vivo properties detailed below.
| Evidence Dimension | Enzymatic inhibition of PI3Kα (IC50) |
|---|---|
| Target Compound Data | 6 nM |
| Comparator Or Baseline | Alpelisib (BYL719): 5 nM |
| Quantified Difference | 1 nM difference (target is 1.2‑fold less potent) |
| Conditions | Cell‑free enzymatic assay using recombinant PI3Kα; ATP concentration not specified in target compound source, but Alpelisib assay conducted at Km ATP. |
Why This Matters
Equivalent enzymatic potency ensures that target engagement at the molecular level is not a limiting factor when choosing between these compounds; differentiation then rests on selectivity, cellular activity, and in vivo performance.
- [1] Barlaam B, Cosulich SC, Fitzek M, Germain H, Green S, Hanson L, et al. Discovery of a novel aminopyrazine series as selective PI3Kα inhibitors. Bioorg Med Chem Lett. 2017;27(13):3030‑3035. View Source
